3-(9-Anthryl)-4'-chloroacrylophenone
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Overview
Description
Synthesis Analysis
While specific synthesis methods for “3-(9-Anthryl)-4’-chloroacrylophenone” are not available, similar compounds such as 3-aryl anthranils have been synthesized using electrophilic aromatic substitution strategies . This involves the use of readily available anthranils and simple arenes .Molecular Structure Analysis
The molecular structure of “3-(9-Anthryl)-4’-chloroacrylophenone” would likely be complex due to the presence of the anthracene and acrylophenone groups. A similar compound, (E)-1-(9-anthryl)-3-(4-nitrophenyl)prop-2-en-1-one, has been studied using single-crystal X-ray diffraction, TGA/DTA, NMR (1H & 13C), FT-IR and UV–Vis–NIR spectroscopies, and DFT studies .Chemical Reactions Analysis
The chemical reactions involving “3-(9-Anthryl)-4’-chloroacrylophenone” would depend on the specific conditions and reagents used. Similar compounds, such as 3-aryl anthranils, have been shown to undergo a variety of reactions, including electrophilic substitution, alkenylation, alkylation, and thioetherification .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-(9-Anthryl)-4’-chloroacrylophenone” would depend on its specific molecular structure. Similar compounds, such as 3-(9-Anthryl)acrolein, are solid at room temperature and should be stored under inert gas .Scientific Research Applications
Synthesis and Electronic Properties in Organic Electronics
Research on anthraquinone and related compounds, such as those involving 9,10-anthraquinone and perylenetetracarboxylic diimide functionalizations, has been pivotal in advancing organic electronics. For instance, the efficient synthesis of chloromethyl-functionalized 3,4-ethylenedioxythiophene, which is a precursor for various functionalized derivatives, has shown promising applications in organic devices due to their intriguing electronic properties. These compounds, when polymerized, retain the individual redox properties of both the backbone and the electron acceptor moieties, indicating their potential in hybrid systems for organic electronics (Segura et al., 2006).
Environmental Impact and Phototoxicity
Studies on anthrone, a related compound, have shown its environmental implications and phototoxic effects. The generation of reactive oxygen species (ROS) by anthrone under UV exposure highlights the environmental and health risks associated with such compounds. These studies have demonstrated the need for caution due to the phototoxicity and environmental impact of these substances, which is an essential consideration for their applications (Mujtaba et al., 2013).
Molecular Structure and Antimicrobial Activity
Research into the molecular structure, spectroscopic characteristics, and quantum chemical properties of chlorophenyl-related compounds has provided insights into their potential antimicrobial activity. For example, studies on 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone have explored its antimicrobial effects, suggesting these compounds could have applications in medical and pharmaceutical fields (Sivakumar et al., 2021).
Photodegradation and Environmental Remediation
The study of benzophenone-3 (BP3) and its degradation mechanisms in environmental settings, such as through chlorination and UV/chlorination reactions, has implications for water treatment and environmental remediation. Understanding the degradation pathways and products of such compounds is crucial for assessing and mitigating their environmental impact (Lee et al., 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-3-anthracen-9-yl-1-(4-chlorophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClO/c24-19-11-9-16(10-12-19)23(25)14-13-22-20-7-3-1-5-17(20)15-18-6-2-4-8-21(18)22/h1-15H/b14-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVIOVIJBMRIAP-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=C/C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57076-91-2 |
Source
|
Record name | 3-(9-ANTHRYL)-4'-CHLOROACRYLOPHENONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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